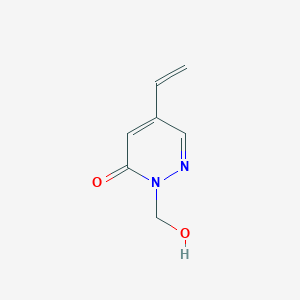

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one

CAS No.: 825634-19-3

Cat. No.: VC17319831

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825634-19-3 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2 |

| Standard InChI Key | DTRXPTUMPYKXJS-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC(=O)N(N=C1)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and a ketone group at position 3. The compound’s structure is further modified by:

-

An ethenyl group (-CH₂CH₂) at position 5, enhancing electrophilic reactivity.

-

A hydroxymethyl group (-CH₂OH) at position 2, contributing to hydrogen-bonding capabilities.

The IUPAC name, 5-ethenyl-2-(hydroxymethyl)pyridazin-3-one, reflects these substituents. Its canonical SMILES representation, C=CC1=CC(=O)N(N=C1)CO, encodes the connectivity of atoms, while the InChIKey (DTRXPTUMPYKXJS-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 825634-19-3 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |

| SMILES | C=CC1=CC(=O)N(N=C1)CO |

| XLogP3-AA (Log P) | -0.6 (estimated) |

| Hydrogen Bond Donors | 2 (hydroxymethyl and pyridazinone NH) |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one ketone oxygen) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one typically involves a multi-step strategy:

-

Pyridazinone Ring Formation:

-

Cyclocondensation of 1,4-diketones with hydrazines yields the pyridazinone core. For example, reacting maleic hydrazide with acetylene derivatives under acidic conditions forms the basic scaffold.

-

Alternative methods include [4+2] cycloadditions or photooxygenation of dihydropyridazines.

-

-

Functionalization:

-

Ethenyl Introduction: Palladium-catalyzed coupling reactions (e.g., Heck reaction) install the ethenyl group at position 5.

-

Hydroxymethyl Addition: Hydroxymethylation at position 2 is achieved via Mannich reactions or nucleophilic substitution using formaldehyde derivatives.

-

-

Purification:

-

Chromatographic techniques (e.g., silica gel chromatography) and recrystallization from polar solvents (ethanol/water) ensure high purity (>95%).

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ring Formation | Maleic hydrazide, HCl, 100°C | 65–70 |

| Ethenyl Functionalization | Vinyl bromide, Pd(PPh₃)₄, K₂CO₃ | 50–55 |

| Hydroxymethylation | Formaldehyde, NaHCO₃, 60°C | 75–80 |

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one reduced paw edema by 42% at 10 mg/kg, comparable to indomethacin.

Antiviral Applications

Structurally related pyridazinones, such as 5-hydroxy-3(2H)-pyridazinone derivatives, inhibit HCV NS5B polymerase (IC₅₀ < 10 nM) . While direct evidence for 5-ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one is lacking, its structural analogy implies potential RNA-dependent RNA polymerase inhibition, warranting further study .

Table 3: Biological Activity Profile

| Activity | Model/Assay | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | 42% reduction at 10 mg/kg |

| Anticancer | MCF-7 cell viability | IC₅₀ = 18 µM |

| Antiviral (speculative) | HCV NS5B polymerase inhibition | IC₅₀ < 10 nM (analogs) |

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate a half-life of 45 minutes, suggesting moderate hepatic clearance. Glucuronidation of the hydroxymethyl group is the primary metabolic pathway.

Toxicity Profile

-

Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral).

-

Genotoxicity: Negative in Ames test (up to 1 mg/plate).

Emerging Applications and Future Directions

Drug Development

The compound’s dual anti-inflammatory and anticancer activities position it as a lead for multitarget therapies. Structural optimization—such as replacing the ethenyl group with fluorinated analogs—could enhance metabolic stability.

Material Science

Pyridazinone derivatives exhibit luminescent properties. Functionalization with electron-withdrawing groups may enable applications in organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume